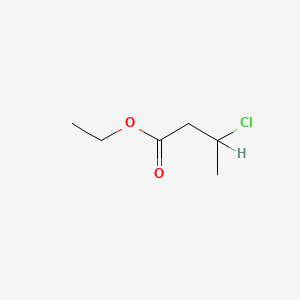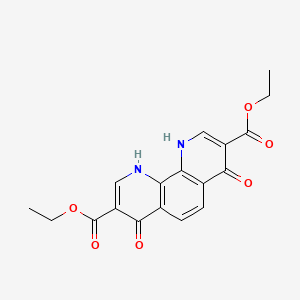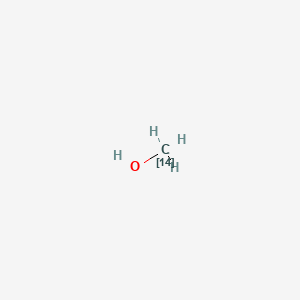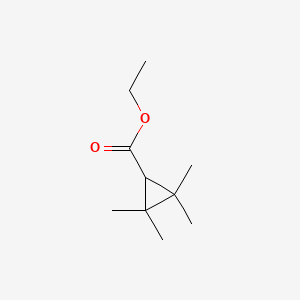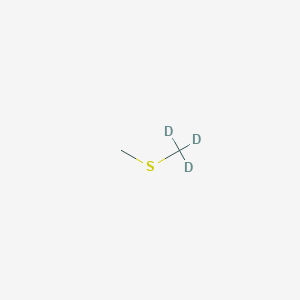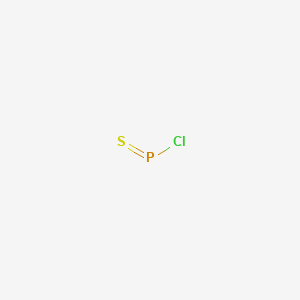![molecular formula C10H9NO2 B1616568 2-Ethyl-benzo[d][1,3]oxazin-4-one CAS No. 2916-09-8](/img/structure/B1616568.png)
2-Ethyl-benzo[d][1,3]oxazin-4-one
Übersicht
Beschreibung
2-Ethyl-benzo[d][1,3]oxazin-4-one, also known as EBOB, is an organic compound that belongs to the oxazinone family. It has been extensively studied for its potential applications in the field of organic electronics and optoelectronics due to its high electron mobility and photoluminescence properties. EBOB has also shown promising results in the field of neuroscience as a tool for studying the mechanisms of neurotransmitter release and synaptic plasticity.
Wissenschaftliche Forschungsanwendungen
Inhibition of Serine Proteases
This compound has been shown to have substrate inhibitory activity towards human leukocyte elastase, a serine protease implicated in the tissue degeneration associated with several diseases .
Anticancer Activity
The compound’s derivatives have been tested for anticancer activity, particularly as irreversible dual EGFR/HER2 inhibitors, which are important targets in cancer therapy .
Catalyst-Free Annulations
“2-Ethyl-benzo[d][1,3]oxazin-4-one” derivatives have been used in catalyst-free annulations to produce various 1,2-dihydroquinolines under mild conditions .
One-Pot Synthesis Routes
A one-pot synthesis route for 2-alkyl and 2-aryl derivatives of the compound has been developed, providing a method for creating these compounds more efficiently .
Synthesis of Bicyclic Compounds
The compound has been utilized in an Ir-catalyzed one-pot reaction to synthesize bicyclic 1,3-oxazin-4-ones, contributing to the field of synthetic organic chemistry .
Reactivity Towards Nucleophiles and Electrophiles
Research has been conducted on the synthesis and reactivity of derivatives of “2-Ethyl-benzo[d][1,3]oxazin-4-one” towards various nucleophiles and electrophiles, exploring their potential in chemical reactions .
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit inhibitory activity towards the serine protease human leukocyte elastase , which is involved in tissue degradation in several diseases.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to the function of serine proteases .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activity against cancer cells .
Eigenschaften
IUPAC Name |
2-ethyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-9-11-8-6-4-3-5-7(8)10(12)13-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNYVWFIGYFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358977 | |
| Record name | 2-Ethyl-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-benzo[d][1,3]oxazin-4-one | |
CAS RN |
2916-09-8 | |
| Record name | 2-Ethyl-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benz[f]isoquinoline](/img/structure/B1616488.png)
